molecular formula C10H8ClNO2 B1370839 7-Chloro-4-methoxyisoquinolin-1(2H)-one CAS No. 630423-35-7

7-Chloro-4-methoxyisoquinolin-1(2H)-one

Cat. No. B1370839
M. Wt: 209.63 g/mol
InChI Key: JLRCBNLADGATRC-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyisoquinolin-1(2H)-one, also known as CMQ, is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. CMQ is a white crystalline solid with a molecular weight of 250.7 g/mol and a melting point of 217-219 °C. It belongs to the class of compounds known as isoquinolines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. CMQ has been identified as a key compound in the synthesis of various pharmaceuticals, as well as a potential therapeutic agent for a range of diseases.

Scientific Research Applications

Chemosensor Development

7-Chloro-4-methoxyisoquinolin-1(2H)-one has been implicated in the development of chemosensors. A study characterizing 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 highlighted its selective response to Cd2+ ions, showcasing its potential in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Natural Product Chemistry

Research on natural products has identified compounds related to 7-Chloro-4-methoxyisoquinolin-1(2H)-one. A study on Thalictrum delavayi isolated new compounds including isoquinoline derivatives, highlighting the diversity and potential applications of these compounds in natural product chemistry (Wang et al., 2003).

Antimicrobial Applications

A novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has been synthesized and investigated for its antimicrobial properties. The compound demonstrated effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent (Murugavel et al., 2017).

Synthesis Techniques

Studies have also focused on the synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one related compounds. The synthesis of 4-Chloro-8-methoxyquinoline through various chemical reactions showcases the compound's chemical versatility and potential for various applications (Jiang Jia-mei, 2010).

Melatonin Receptor Research

Compounds structurally similar to 7-Chloro-4-methoxyisoquinolin-1(2H)-one have been studied for their interaction with melatonin receptors. This research provides insights into the potential neurological or therapeutic applications of these compounds (Faust et al., 2000).

Crystallography and Molecular Structure

Crystallographic studies involving derivatives of 7-Chloro-4-methoxyisoquinolin-1(2H)-one contribute to our understanding of molecular structures and interactions, which is crucial for drug design and other applications (Albov et al., 2004).

properties

IUPAC Name

7-chloro-4-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRCBNLADGATRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623865
Record name 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxyisoquinolin-1(2H)-one

CAS RN

630423-35-7
Record name 7-Chloro-4-methoxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630423-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-methoxyisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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